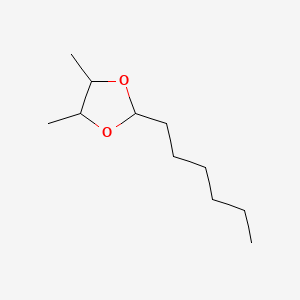

2-Hexyl-4,5-dimethyl-1,3-dioxolane

Description

Overview of 1,3-Dioxolane (B20135) Chemistry and its Research Significance

The 1,3-dioxolane ring is a five-membered, non-planar, saturated heterocycle containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com Structurally, it is a cyclic acetal (B89532) or ketal, typically formed by the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.org This reaction is often catalyzed by an acid. chemicalbook.com

The significance of 1,3-dioxolanes in research and industry is multifaceted:

Protecting Groups: A cornerstone of their utility is in organic synthesis, where the dioxolane moiety serves as a robust protecting group for aldehydes and ketones. nih.gov The stability of the cyclic acetal allows other functional groups in a molecule to undergo chemical transformations without affecting the carbonyl group. wikipedia.org The protecting group can later be removed by hydrolysis. wikipedia.org

Solvents and Intermediates: 1,3-dioxolane itself is a versatile aprotic solvent used in various industrial processes, including for polymers, resins, coatings, and adhesives. silverfernchemical.commaximizemarketresearch.com Its derivatives are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govsilverfernchemical.com

Biologically Active Molecules: The 1,3-dioxolane scaffold is a key structural motif in a wide array of pharmacologically active molecules. chemicalbook.com Depending on the substituents attached to the ring, these compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. chemicalbook.comnih.gov For instance, (+)-cis-Dioxolane is a known muscarinic acetylcholine (B1216132) receptor agonist. wikipedia.org The natural product Neosporol also contains a 1,3-dioxolane moiety. wikipedia.org

Positioning of 2-Hexyl-4,5-dimethyl-1,3-dioxolane within Dioxolane Research Landscape

This compound is a specifically substituted derivative within the larger family of 1,3-dioxolanes. Its structure features a hexyl group at the C2 position and methyl groups at the C4 and C5 positions of the dioxolane ring. The presence of these alkyl substituents significantly influences its physicochemical properties, differentiating it from the parent 1,3-dioxolane.

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₂₂O₂ | uni.lu |

| Monoisotopic Mass | 186.16199 Da | uni.lu |

| Refractive Index | 1.626 | echemi.com |

| Water Solubility | Soluble in non-polar solvents | echemi.com |

| Predicted XlogP | 3.6 | uni.lu |

The substitution pattern—a long alkyl chain at C2 and two methyl groups at C4 and C5—positions this compound in several areas of research interest. The long hexyl group imparts significant lipophilicity, a key parameter in structure-activity relationship (SAR) studies for pharmacologically active compounds. For example, research into dioxolane derivatives as modulators of multidrug resistance in cancer has involved the synthesis and investigation of various lipophilic structures to optimize activity. nih.gov Similarly, the synthesis of chiral and racemic 1,3-dioxolanes with long alkyl chains (C₁₁-C₁₃) has been reported in the context of developing new agents with biological activities. nih.gov

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure is representative of the types of molecules synthesized to explore the impact of substitution on the physical and biological properties of the 1,3-dioxolane core. It serves as a model compound for investigating how alkyl substitutions at various positions affect characteristics like solubility, stereochemistry, and interaction with biological targets.

Historical Trajectories and Current Research Trends in Dioxolane Studies

The scientific investigation of 1,3-dioxolanes has evolved considerably over the decades, reflecting broader trends in organic chemistry and materials science.

Historical Trajectory: Historically, the primary focus of dioxolane chemistry was its application as a protecting group for carbonyls in multi-step organic synthesis, a fundamental strategy that remains highly relevant today. wikipedia.orgnih.gov Early research established the methods for their synthesis and deprotection. chemicalbook.com Subsequently, the discovery of naturally occurring and synthetic dioxolanes with significant biological activities spurred decades of research in medicinal chemistry, with efforts directed at synthesizing libraries of derivatives with varied substituents to discover new therapeutic agents against a range of diseases, including cancer and infectious diseases. nih.govnih.gov

Current Research Trends: Modern research into 1,3-dioxolanes has expanded into new and innovative areas, driven by advances in catalysis, materials science, and a growing emphasis on sustainability.

Advanced Synthesis and Catalysis: Contemporary research focuses on developing more efficient and stereoselective methods for synthesizing substituted dioxolanes. This includes the use of novel catalysts and multi-component assembly reactions to create complex dioxolane structures with high precision. mdpi.comorganic-chemistry.org Asymmetric catalysis to produce enantiomerically pure chiral dioxolanes is particularly important, as the stereochemistry is often crucial for biological activity. nih.gov

Green Chemistry and Bio-based Materials: There is a strong trend towards using bio-based starting materials for chemical production. Dioxolane derivatives are being explored as "green" or bio-based solvents, representing more environmentally benign alternatives to traditional fossil-based solvents. rsc.org For example, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been proposed as a green polar aprotic solvent. rsc.org

Energy and Materials Science: A significant modern application for 1,3-dioxolane is in the energy sector, specifically as a component of electrolytes in lithium-ion batteries. maximizemarketresearch.com24marketreports.com Its ability to dissolve electrolytes and its electrochemical stability are highly valued. maximizemarketresearch.com Research is ongoing to understand and control its polymerization within battery systems, which can impact performance. frontiersin.org Furthermore, derivatives like 4,5-dimethyl-1,3-dioxol-2-one (B143725) have attracted attention as components in advanced non-aqueous electrolyte blends for next-generation lithium-ion batteries. nih.gov

Computational Studies: The use of computational methods, such as Density Functional Theory (DFT), is a growing trend for characterizing new dioxolane compounds. These methods allow for the prediction and analysis of properties like NMR spectra, helping to elucidate the structure and electronic properties of novel and complex derivatives. mdpi.com

This evolution from a simple protecting group to a key component in advanced materials and green solvents highlights the enduring versatility and importance of the 1,3-dioxolane scaffold in modern chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-4,5-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-11-12-9(2)10(3)13-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLKAOONWIMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OC(C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863849 | |

| Record name | 1,3-Dioxolane, 2-hexyl-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Dairy aroma with fruity overtones | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876-0.886 | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6454-22-4 | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6454-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006454224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6454-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-hexyl-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-hexyl-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYL-4,5-DIMETHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI7098BB5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexyl-4,5-dimethyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane

Catalytic Strategies for 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is a cornerstone of organic synthesis, often employed as a protective strategy for carbonyl groups. khanacademy.org The reaction, an acetalization process, involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org The general mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the diol. youtube.com

Homogeneous Acid Catalysis in Acetalization Processes

Homogeneous acid catalysis is a traditional and widely practiced method for the synthesis of 1,3-dioxolanes. organic-chemistry.org This approach utilizes soluble acid catalysts that are in the same phase as the reactants. youtube.com

Commonly used homogeneous acid catalysts include p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄). chemicalbook.comthieme-connect.de The standard procedure often involves refluxing the carbonyl compound and the diol in a nonpolar solvent like toluene (B28343), with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org The use of Brønsted acids is predominant in the formation of these five-membered rings. researchgate.net

The reaction to form 2-Hexyl-4,5-dimethyl-1,3-dioxolane would proceed by reacting heptanal (B48729) with 2,3-butanediol (B46004) in the presence of a homogeneous acid catalyst. The general steps of the mechanism are as follows:

Protonation of the carbonyl oxygen of heptanal by the acid catalyst.

Nucleophilic attack of one of the hydroxyl groups of 2,3-butanediol on the protonated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Intramolecular cyclization through the attack of the second hydroxyl group of the diol on the carbocation.

Deprotonation of the resulting oxonium ion to yield the final this compound product and regenerate the acid catalyst.

While effective, homogeneous catalysis can present challenges in catalyst separation from the product mixture, which can lead to increased costs and potential product contamination. thieme-connect.de

Heterogeneous Catalyst Development for Dioxolane Synthesis

To overcome the limitations of homogeneous catalysis, significant research has been directed towards the development of heterogeneous catalysts for dioxolane synthesis. These catalysts exist in a different phase from the reactants, typically as a solid, which facilitates easy separation and reusability. thieme-connect.de

A variety of solid acid catalysts have been explored for acetalization reactions, including:

Zeolites: Materials like iron-modified zeolite BETA have demonstrated efficiency in the synthesis of 2-hexyl-1,3-dioxolane. researchgate.net

Silica (B1680970) Gel and Alumina (B75360): These can act as catalysts for the condensation of carbonyl compounds with diols, particularly under solvent-free conditions. researchgate.net

Heteropoly Acids: Phosphomolybdic acid (PMA), for example, has been shown to be a highly active and selective catalyst for the preparation of 1,3-dioxolane derivatives from glycerol (B35011), offering a high degree of regiospecificity. thieme-connect.de These catalysts are often more active than traditional mineral acids and can be supported on solid matrices like silica gel for enhanced reusability. thieme-connect.de

The use of a solid acid catalyst for the synthesis of this compound would involve mixing heptanal and 2,3-butanediol with the solid catalyst, potentially with gentle heating. The reaction proceeds on the active acid sites on the catalyst surface.

Table 1: Comparison of Catalysts for Dioxolane Synthesis

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | Liquid | High reaction rates, good substrate compatibility. | Difficult to separate from product, potential for corrosion and waste generation. thieme-connect.de |

| Heterogeneous Solid Acid | Zeolites, Supported Heteropoly Acids, Acidic Resins | Solid | Easy separation and reusability, reduced waste. thieme-connect.de | Potentially lower activity than homogeneous counterparts, mass transfer limitations. |

Sustainable and Green Chemistry Approaches in Dioxolane Synthesis

The principles of green chemistry, which advocate for the use of renewable resources and the reduction of waste, have significantly influenced the synthesis of dioxolanes. rsc.org

Key green chemistry strategies include:

Use of Bio-based Feedstocks: Dioxolanes can be synthesized from renewable resources such as glycerol, a byproduct of biodiesel production. thieme-connect.de For instance, the reaction of glycerol with ketones produces solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a valuable fuel additive. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or using environmentally benign solvents, is a core principle of green chemistry. The condensation of carbonyl compounds with diols can be achieved on the surface of catalysts like silica gel or alumina without the need for a solvent. researchgate.net

Catalytic Methods: The use of catalysts, especially reusable heterogeneous catalysts, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reagents. rsc.org

Alternative Reaction Media: The use of ethanol (B145695) as a reaction medium has been shown to increase the yield and reduce the reaction time for dioxolane synthesis. scilit.com This is attributed to the formation of hemiacetals as active intermediates. scilit.com

The synthesis of this compound can be made more sustainable by employing a reusable solid acid catalyst and minimizing the use of hazardous solvents.

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of this compound from heptanal and 2,3-butanediol can result in different stereoisomers due to the presence of chiral centers at positions 4 and 5 of the dioxolane ring, which originate from the stereochemistry of the 2,3-butanediol used. Furthermore, a chiral center exists at position 2 if the substituent is not symmetrical, though in the case of a hexyl group, this is not a factor unless the hexyl chain itself is chiral.

The stereochemical outcome of the dioxolane formation is dependent on the stereochemistry of the starting diol. For instance, using a specific stereoisomer of 2,3-butanediol ((2R,3R), (2S,3S), or meso) will lead to the formation of the corresponding stereoisomer of the dioxolane.

Stereoselective synthesis of substituted 1,3-dioxolanes can also be achieved through other routes. For example, asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, catalyzed by chiral complexes, can produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Another approach involves the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate from the oxidation of an alkene, which can then react with a nucleophile to form a substituted dioxolane with a specific stereochemistry. mdpi.com

While specific studies on the regioselective and stereoselective synthesis of this compound are not prevalent in the searched literature, the principles from related systems can be applied. For example, in the ketalization of glycerol, which is a triol, regioselectivity is a key issue. The use of certain catalysts like phosphomolybdic acid can lead to the highly regioselective formation of the five-membered dioxolane ring over the six-membered dioxane ring. thieme-connect.de

Functionalization and Derivatization Reactions of the Dioxolane Ring System

The 1,3-dioxolane ring is generally stable to basic and nucleophilic conditions, which is why it is an effective protecting group for carbonyls. organic-chemistry.org However, the ring can be cleaved under acidic conditions through hydrolysis or transacetalization to regenerate the original carbonyl compound and diol. organic-chemistry.org

Beyond deprotection, the dioxolane ring system can undergo various functionalization and derivatization reactions:

Oxidation: The dioxolane ring can be oxidized to give ester products. For instance, cyclic acetals can be oxidized by reagents like meta-chloroperoxybenzoic acid (mCPBA) to yield hydroxy alkyl esters. organic-chemistry.org

Radical Reactions: The 1,3-dioxolane radical can be generated and used in subsequent reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines can produce protected α-amino aldehydes. organic-chemistry.org

Ring-Opening Polymerization: Certain dioxolane derivatives, such as 1,3-dioxolan-4-ones, can undergo ring-opening polymerization to form functional polyesters. rsc.org

Reactions of Substituents: The substituents on the dioxolane ring can also be modified. For example, a vinyl group on a dioxolane ring can undergo typical alkene reactions like oxidation or reduction.

For this compound specifically, the hexyl group could potentially be functionalized through free-radical halogenation, although this might be unselective. The methyl groups at positions 4 and 5 are generally unreactive. The most common reaction would be the acid-catalyzed hydrolysis to regenerate heptanal and 2,3-butanediol.

Table 2: Summary of Reactions of the Dioxolane Ring System

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Deprotection (Hydrolysis) | Aqueous acid | Carbonyl compound and diol |

| Oxidation | mCPBA | Hydroxy alkyl ester organic-chemistry.org |

| Radical Addition | Thiols, radical initiator | Functionalized dioxolanes organic-chemistry.org |

| Ring-Opening Polymerization | Catalysts (e.g., salen aluminum complexes) | Polyesters rsc.org |

Stereochemical Dynamics and Chiral Properties of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane and Analogs

Enantiomeric and Diastereomeric Forms in Substituted 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring, a five-membered heterocycle, is non-planar. youtube.com The introduction of substituents at the C2, C4, and C5 positions, as in 2-Hexyl-4,5-dimethyl-1,3-dioxolane, gives rise to a number of possible stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. youtube.com

These stereoisomers can be classified as either enantiomers or diastereomers. Enantiomers are non-superimposable mirror images of each other, much like a pair of hands. youtube.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. nih.gov

In the case of this compound, the presence of three chiral centers (at C2, C4, and C5) leads to the possibility of 2^3 = 8 stereoisomers. These can exist as four pairs of enantiomers. The relative orientation of the methyl groups at C4 and C5 (cis or trans) and the hexyl group at C2 determines the specific diastereomeric form. For example, the cis-isomers have both methyl groups on the same side of the dioxolane ring, while the trans-isomers have them on opposite sides. Each of these diastereomeric forms has a corresponding non-superimposable mirror image, its enantiomer.

The stereoselective synthesis of specific isomers of substituted 1,3-dioxolanes is an active area of research, often employing chiral starting materials or catalysts to control the stereochemical outcome. nih.gov

Chiroptical Spectroscopy Applications in Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov These methods measure the differential absorption of left and right circularly polarized light. nih.gov

For 1,3-dioxolane derivatives, the observed VCD and ECD spectra are highly sensitive to the molecule's three-dimensional structure, including the conformation of the five-membered ring and the spatial arrangement of its substituents. nih.gov In a study on 2-aryl-4,5-dimethyl-1,3-dioxolanes, it was found that the ECD spectra were significantly influenced by the substituents on the aromatic ring. nih.gov While this compound lacks a strongly absorbing chromophore like an aryl group, its chiral centers within the dioxolane ring and the conformational preferences of the hexyl and methyl groups will still give rise to characteristic VCD and ECD signals.

The determination of the absolute configuration is often achieved by comparing the experimentally measured spectra with those predicted by quantum mechanical calculations. nih.gov This computational approach has become a reliable method for assigning the stereochemistry of new natural products and other chiral molecules. nih.gov

Helical Twisting Power and Liquid Crystalline Behavior Studies

Chiral non-racemic compounds, when dissolved in a nematic liquid crystal host, can induce a helical arrangement of the liquid crystal molecules, forming a cholesteric (or chiral nematic) phase. acs.org The ability of a chiral dopant to induce this helical superstructure is quantified by its Helical Twisting Power (HTP). acs.org The HTP is dependent on several factors, including the molecular structure of the chiral dopant, its concentration, and the nature of the nematic host. acs.orgtandfonline.com

For chiral 1,3-dioxolane derivatives, the HTP is strongly correlated with their absolute configuration. nih.gov Research on 2-aryl-4,5-dimethyl-1,3-dioxolanes has demonstrated that the chirality of the dioxolane ring itself plays a predominant role in determining the cholesteric induction, with the nature of the substituent at the 2-position having a more marginal influence on the magnitude of the HTP. nih.gov This suggests that this compound would also be an effective chiral dopant. The introduction of ordered segments and flexible long alkyl chains, such as the hexyl group, can effectively increase the cholesteric induction ability of dopants. rsc.org

The relationship between the molecular structure of chiral dopants and their HTP is a key area of investigation for the development of new liquid crystal materials for applications in displays and photonics. rsc.org

Computational Analysis of Conformation and Stereoisomer Stability

Computational chemistry provides valuable insights into the conformational preferences and relative stabilities of the different stereoisomers of this compound. The five-membered dioxolane ring is not planar and can adopt various puckered conformations, most commonly envelope and twist forms. The substituents on the ring will preferentially occupy positions that minimize steric strain.

For substituted cyclohexanes, which are six-membered rings, it is well-established that bulky substituents prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. youtube.comyoutube.com Similar principles apply to the five-membered dioxolane ring, although the energetic differences between conformations may be smaller.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometries and relative energies of the different cis and trans isomers of this compound and their respective enantiomers. These calculations can also predict chiroptical properties like ECD and VCD spectra, which can then be compared with experimental data to confirm the absolute configuration of a synthesized or isolated stereoisomer. nih.govugr.es Such computational studies are crucial for understanding the structure-property relationships in this class of chiral molecules.

Applications of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane in Contemporary Organic Synthesis

Strategic Use as Protecting Groups for Polyfunctional Molecules

One of the fundamental applications of dioxolanes in organic synthesis is their role as protecting groups for carbonyl functionalities and diols. wikipedia.orgorganic-chemistry.org The formation of a 2-hexyl-4,5-dimethyl-1,3-dioxolane serves to mask a 1,2-diol, preventing it from undergoing unwanted reactions while other parts of a polyfunctional molecule are being chemically transformed. youtube.com This protection strategy is crucial in multi-step syntheses where selective reactivity is paramount.

The formation of the dioxolane is typically achieved through the acid-catalyzed reaction of the diol with a ketone or an aldehyde. wikipedia.orgorganic-chemistry.org In the context of forming this compound, this would involve the reaction of 2,3-butanediol (B46004) with heptanal (B48729). The stability of the resulting cyclic acetal (B89532) is a key advantage, offering resilience against various non-acidic reagents. organic-chemistry.org Deprotection, to regenerate the diol, is generally accomplished by acid-catalyzed hydrolysis. wikipedia.org

The effectiveness of this protective strategy is highlighted in syntheses where other functional groups, such as esters, need to be reduced without affecting a nearby diol. By protecting the diol as a dioxolane, the desired reduction can be carried out, followed by the removal of the protecting group. wikipedia.org

| Feature | Description | Relevant Conditions |

|---|---|---|

| Formation | Acid-catalyzed reaction of a 1,2- or 1,3-diol with a ketone or aldehyde. wikipedia.orgorganic-chemistry.org | Toluenesulfonic acid, refluxing toluene (B28343) with a Dean-Stark trap. organic-chemistry.org |

| Stability | Stable to nucleophiles, bases, and some oxidizing agents. organic-chemistry.org | Resistant to reagents like lithium aluminum hydride and Grignard reagents. |

| Deprotection | Acid-catalyzed hydrolysis. wikipedia.org | Aqueous acid or transacetalization in acetone. organic-chemistry.org |

Development as Chiral Auxiliaries and Building Blocks

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org The resulting diastereomers can then be separated, and the auxiliary can be cleaved to afford an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com The chiral nature of this compound, when derived from an enantiomerically pure form of 2,3-butanediol, allows it to function as a chiral auxiliary.

The two methyl groups at the 4 and 5 positions of the dioxolane ring create a chiral environment that can influence the stereochemical outcome of reactions at the 2-position or on a substituent attached to the 2-position. This steric bias can lead to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgsfu.ca

For instance, a substrate containing a chiral 4,5-dimethyl-1,3-dioxolane (B11944712) moiety can be subjected to a reaction where a new stereocenter is formed. The pre-existing chirality of the dioxolane ring directs the approach of the incoming reagent, favoring the formation of one diastereomer over the other. sfu.ca Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates Incorporating the Dioxolane Moiety

The 1,3-dioxolane (B20135) scaffold is present in various bioactive molecules and serves as a key intermediate in the synthesis of pharmaceuticals. silverfernchemical.com For example, 4,5-dimethyl-1,3-dioxol-2-one (B143725) is a crucial intermediate in the synthesis of the antibiotic prulifloxacin (B1679801) and the semi-synthetic penicillin lenampicillin. google.comgoogle.comchemicalbook.com While not identical to this compound, these examples underscore the importance of the substituted dioxolane core in medicinal chemistry.

The synthesis of such intermediates often involves the reaction of a diol with a suitable carbonyl-containing reagent. google.com The resulting dioxolane can then be further functionalized to build the final drug molecule. The stability and reactivity of the dioxolane ring are critical for its successful application in these multi-step synthetic sequences.

| Dioxolane Derivative | Application | Reference |

|---|---|---|

| 4,5-Dimethyl-1,3-dioxol-2-one | Intermediate for Prulifloxacin and Lenampicillin | google.comgoogle.comchemicalbook.com |

| (+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide | Muscarinic acetylcholine (B1216132) receptor agonist | wikipedia.org |

Contributions to Complex Natural Product Synthesis Pathways

The synthesis of complex natural products often requires intricate strategies to control stereochemistry and protect sensitive functional groups. The principles discussed in the preceding sections find direct application in this challenging field. The use of chiral dioxolanes derived from readily available chiral pools, such as tartaric acid, provides a powerful tool for introducing stereocenters with high fidelity. sfu.ca

The synthesis of chiral diols, the precursors to chiral dioxolanes, through methods like enzymatic cascades, further expands the toolbox for natural product synthesis. nih.gov This approach allows for the creation of a variety of chiral building blocks that can be incorporated into synthetic routes. nih.gov

Role of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane in Advanced Materials Science

Monomer Design for Polymerization Processes and Polymer Synthesis

The design of monomers is a critical aspect of polymer chemistry, dictating the ultimate properties and functionality of the resulting polymer. 2-Hexyl-4,5-dimethyl-1,3-dioxolane presents an interesting case for monomer design due to the influence of its substituents on polymerization behavior.

The polymerization of 1,3-dioxolane (B20135) and its derivatives can proceed through various mechanisms, most notably cationic ring-opening polymerization (CROP) and, in the case of unsaturated derivatives, radical ring-opening polymerization (rROP). The substitution pattern on the dioxolane ring plays a crucial role in determining the feasibility and outcome of these polymerization reactions.

Research has shown that substituents at the C2 position of the 1,3-dioxolane ring can significantly hinder or even prevent cationic polymerization. researchgate.net This is attributed to steric hindrance around the acetal (B89532) linkage, which is the site of ring opening. In the case of this compound, the presence of a bulky hexyl group at the C2 position would likely make it a challenging monomer for traditional cationic polymerization methods. In contrast, substitutions at the C4 and C5 positions, such as the methyl groups in the target molecule, are generally more tolerated in CROP, although they can reduce the polymerization rate compared to unsubstituted 1,3-dioxolane. researchgate.net

However, the presence of the alkyl groups also opens up possibilities for other polymerization techniques. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its subsequent use in radical ring-opening polymerization has been demonstrated to yield degradable polymers. rsc.org This suggests that if a derivative of this compound containing an exocyclic double bond could be synthesized, it might serve as a valuable monomer for producing polymers with tailored degradability and properties influenced by the hexyl and dimethyl groups.

The synthesis of polymers from substituted dioxolanes can lead to materials with a range of properties. For example, the cationic polymerization of 1,3-dioxolane can produce poly(1,3-dioxolane), a crystalline thermoplastic. acs.org The incorporation of alkyl substituents like the hexyl and dimethyl groups would be expected to modify the crystallinity, solubility, and thermal properties of the resulting polymer.

Table 1: Potential Polymerization Pathways for Dioxolane Derivatives

| Polymerization Type | Monomer Feature | Potential for this compound |

| Cationic Ring-Opening Polymerization (CROP) | Saturated dioxolane ring | Likely inhibited by C2-hexyl group |

| Radical Ring-Opening Polymerization (rROP) | Exocyclic double bond (e.g., methylene (B1212753) group) | Possible with a suitable unsaturated derivative |

Ligand Design in Catalytic Polymerization Systems Involving Dioxolane Derivatives

The development of advanced catalytic systems, such as Ziegler-Natta and metallocene catalysts, has revolutionized polyolefin production by enabling precise control over polymer architecture and properties. wikipedia.orgnih.gov These catalysts often employ ancillary ligands that coordinate to the metal center and influence the catalytic activity and stereoselectivity of the polymerization.

While there is no direct report of this compound being used as a ligand in catalytic polymerization, its structure suggests potential in this area. The two oxygen atoms within the dioxolane ring possess lone pairs of electrons that could coordinate to a transition metal center. The use of multidentate oxygen- and nitrogen-based ligands is a known strategy in the design of non-metallocene catalysts for olefin polymerization. wikipedia.org

The specific substitution pattern of this compound could offer unique advantages in ligand design. The methyl groups at the C4 and C5 positions, along with the hexyl group at the C2 position, would create a specific steric environment around the coordinating oxygen atoms. This steric bulk could influence the coordination geometry around the metal center, potentially affecting monomer access and the stereochemistry of polymer chain growth. For instance, in metallocene catalysis, the nature of the cyclopentadienyl (B1206354) ligands is a key determinant of whether isotactic or syndiotactic polymers are produced. wikipedia.org

Furthermore, the potential for 4,5-dimethyl-1,3-dioxol-2-one (B143725) to act as a precursor to a dimethyldioxolene(2−) ligand through hydrolysis suggests another avenue for utilizing dioxolane derivatives in catalysis. nih.gov This highlights the versatility of the dioxolane framework in generating catalytically active species.

Development of Dioxolane-based Functional Materials

The incorporation of specific functional groups into a polymer backbone is a common strategy for creating materials with tailored properties. The dioxolane moiety, and specifically this compound, can be considered a building block for such functional materials.

One area of application is in the development of materials with controlled hydrophobicity and hydrophilicity. The dioxolane ring itself is relatively polar, while the hexyl group is a long, non-polar alkyl chain. By incorporating this compound into a polymer, it is possible to introduce hydrophobic side chains, which would affect the material's interaction with water and other solvents. This could be advantageous in applications such as coatings, adhesives, and membranes.

For example, dioxolane-functionalized hexacenes have been synthesized and shown to exhibit enhanced stability and long-wavelength fluorescence, making them promising for applications in organic electronics. acs.org This demonstrates that the dioxolane unit can be used to modify the properties of functional organic molecules.

Moreover, polymers based on 1,3-dioxolane have shown exceptional performance in CO2/N2 separation membranes. digitellinc.com These polymers, which have a higher ether oxygen content than poly(ethylene oxide), exhibit both high CO2 permeability and selectivity. The incorporation of a bulky, hydrophobic group like the hexyl group could potentially be used to fine-tune the free volume and gas transport properties of such membranes.

Structure-Property Relationships in Dioxolane-Modified Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from or containing this compound, the specific arrangement of the hexyl and dimethyl groups would have a profound impact on the material's characteristics.

The introduction of the bulky hexyl group at the C2 position and the methyl groups at the C4 and C5 positions would disrupt the regular packing of polymer chains. This would likely lead to a decrease in crystallinity compared to a polymer made from unsubstituted 1,3-dioxolane. A reduction in crystallinity generally results in increased transparency, lower melting point, and greater flexibility.

The solubility of the polymer would be significantly influenced by the hexyl groups. The long alkyl chains would increase the polymer's affinity for non-polar organic solvents while decreasing its solubility in polar solvents. This is a key consideration for applications where the polymer needs to be processed from solution or used in specific solvent environments.

In the context of degradable polymers produced through ring-opening polymerization, the nature of the substituents can influence the degradation rate. For instance, in polymers where degradation occurs through hydrolysis of ester linkages introduced during rROP, the steric and electronic environment around these linkages, influenced by the adjacent hexyl and dimethyl groups, could affect the rate of hydrolytic cleavage. rsc.org

Table 2: Predicted Influence of Substituents on Polymer Properties

| Property | Influence of Hexyl and Dimethyl Groups | Rationale |

| Crystallinity | Likely decrease | Disruption of regular chain packing by bulky substituents. |

| Melting Point (Tm) | Likely decrease | Lower crystallinity generally leads to a lower Tm. |

| Glass Transition Temperature (Tg) | Complex effect | Increased free volume may lower Tg, while restricted motion may increase it. |

| Solubility | Increased in non-polar solvents | The hydrophobic hexyl group enhances affinity for non-polar environments. |

| Degradability (if applicable) | Potentially altered | Steric and electronic effects of substituents can influence the rate of chain cleavage. |

Mechanistic Insights into the Sensory Profile of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane: Flavor and Fragrance Research

Olfactory and Gustatory Characterization Studies of Dioxolane Compounds

Dioxolane compounds are noted for a range of olfactory characteristics, primarily in the fruity and green odor families. The specific scent profile is highly dependent on the substituent groups attached to the dioxolane ring. Research and industry documentation have characterized several dioxolane derivatives, providing insight into the sensory contributions of this chemical class.

For instance, 2,4-Dimethyl-1,3-dioxolane is described as having grassy, green, and fruity organoleptic properties. sigmaaldrich.com Another example, Ethyl (2,4-dimethyl- nih.govtugraz.atdioxolan-2-yl)-acetate, is known for a pleasant fruity-green and strong violet-leaf note. wordpress.com Studies on more complex dioxolanes, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2-EMD), which is structurally related to the subject compound, have identified its odor as sweet and tutti-frutti when near its threshold concentration. researchgate.net However, at higher concentrations, this perception can shift to a burnt, sickeningly sweet odor. researchgate.net

The presence of dioxolanes has also been identified in commercial coffee-like flavorings, where they are formed from the reaction between the solvent 1,2-propylene glycol and various carbonyl compounds present in the formulation. unimi.it This indicates that their formation can be both intentional, as synthesized flavor ingredients, and unintentional, as reaction artifacts within a complex food matrix. unimi.ittugraz.at

Table 1: Olfactory Characteristics of Selected Dioxolane Compounds

| Compound Name | CAS Number | Reported Odor Characteristics | Source(s) |

|---|---|---|---|

| 2,4-Dimethyl-1,3-dioxolane | 3390-12-3 | Grassy, Green, Fruity | sigmaaldrich.com |

| 2-Ethyl-4-methyl-1,3-dioxolane | Not specified | Sweet, Tutti-frutti; Burnt, Sickening sweet (at high conc.) | researchgate.net |

| Ethyl (2,4-dimethyl- nih.govtugraz.atdioxolan-2-yl)-acetate | 6290-17-1 | Fruity-Green, Strong Violet-Leaf | wordpress.com |

Structure-Odor/Flavor Relationships and Molecular Descriptors

The principle of structure-odor relationship (SOR) posits that the sensory properties of a molecule are determined by its chemical structure. For the dioxolane family, key structural features influencing odor include the nature of the substituent at the C2 position and the stereochemistry of the molecule.

The substitution pattern on the dioxolane ring itself is also critical. The presence of the two methyl groups at the C4 and C5 positions introduces chirality, meaning that different stereoisomers of this compound exist. It is a well-established principle in fragrance chemistry that enantiomers (mirror-image isomers) of a chiral molecule can have distinctly different odors. A classic example is the molecule carvone, where one enantiomer smells of spearmint and the other of caraway. researchgate.net Therefore, the specific isomeric composition of 2-Hexyl-4,5-dimethyl-1,3-dioxolane would be expected to be a crucial determinant of its final perceived scent.

Quantitative Analysis of Sensory Thresholds and Perception Mechanisms

The sensory impact of a flavor or fragrance compound is not only defined by its character but also by its potency, which is quantified by its odor threshold. This is the minimum concentration of a substance that can be detected by the human senses. The perception of flavor is a complex phenomenon, where the perceived character of a compound can change with its concentration. nih.gov

A study on 2-ethyl-4-methyl-1,3-dioxolane (2-EMD), a structural analogue of the title compound, determined its odor threshold concentration to be between 5 and 10 nanograms per liter (ng/L) in water. researchgate.net This demonstrates that some dioxolane derivatives can be highly potent odorants. The same study noted a significant shift in odor perception with concentration, from "sweet, tutti fruitti" near the threshold to a "burnt, sickening sweet odor" at higher levels. researchgate.net This highlights a common principle in sensory science: the relationship between concentration and perceived quality is not always linear. nih.gov

Perception mechanisms can also be influenced by interactions between different volatile compounds. In complex mixtures, the presence of one compound can enhance, mask, or otherwise alter the perception of another. For example, studies on phenolic compounds have shown that combinations of two non-smoky compounds can result in a smoky aroma, a phenomenon that may be due to the formation of new compounds or the suppression of other odors that allows a particular characteristic to become more prominent. nih.gov This suggests that the final sensory attribute of this compound in a food or fragrance product would depend on its interactions with other volatile components in the matrix.

Table 2: Sensory Threshold of a Related Dioxolane Compound

| Compound Name | Medium | Odor Threshold Concentration | Reported Odor Profile vs. Concentration | Source(s) |

|---|

Formulation Science and Stability in Flavor and Fragrance Compositions

The stability of a flavor or fragrance molecule within a product formulation is critical for ensuring product quality and shelf-life. Dioxolanes, as cyclic acetals, exhibit characteristic stability profiles. Acetal (B89532) formation is a reversible reaction between an aldehyde or ketone and an alcohol (in this case, a diol like propylene (B89431) glycol). researchgate.netmasterorganicchemistry.com

The stability of the acetal bond is highly dependent on pH. Under neutral or basic conditions, acetals are generally stable. tugraz.atmasterorganicchemistry.com However, in the presence of acid and water, the equilibrium shifts, and the acetal can hydrolyze back to its constituent aldehyde/ketone and alcohol. nih.govmasterorganicchemistry.com Research on various acetals has shown that in low pH environments, such as a soft drink base or yogurt, they can be completely eliminated within hours. tugraz.at Conversely, in media with a pH closer to neutral, like mineral water, their decomposition is considerably slower. tugraz.at A study on flavor aldehyde propylene glycol acetals found their half-lives in aqueous physiological solutions to be over 36 hours, indicating significant persistence. nih.gov

This pH-dependent stability is a crucial consideration in formulation science. When using this compound in a product, the pH of the food or cosmetic base will dictate its persistence and sensory contribution over time. Furthermore, the potential for in-situ formation of dioxolanes must be considered in formulations that contain both aldehydes (as flavor components) and propylene glycol (as a common solvent). unimi.itnih.gov This reaction can occur post-formulation, during shipping and storage, leading to unintended changes in the flavor profile. nih.gov

Biorelevant Pathways Affecting Sensory Attributes of Cyclic Acetals

The formation of acetals is a reversible process, and their stability is largely governed by the surrounding pH. nih.gov The airway lining fluid, where inhaled aroma compounds are deposited, is slightly alkaline. nih.gov In such an environment, the hydrolysis of acetals is expected to occur at slower rates compared to acidic conditions. nih.gov Research has demonstrated that certain flavor acetals remain stable in physiological aqueous solutions, with half-lives exceeding 36 hours. nih.gov This stability suggests that when inhaled or ingested, these compounds can persist in their intact form for a substantial period. nih.gov

This persistence is significant because it allows the intact acetal molecule to exert its sensory effects over time. If the compound were to rapidly hydrolyze back to its precursor aldehyde and diol, the perceived aroma could change or diminish quickly. The sustained presence of the intact this compound allows for its characteristic sensory attributes to be perceived as intended.

Investigations into the Biological Activities of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane Derivatives

Antimicrobial Spectrum and Potency of Dioxolane Compounds

Research has demonstrated that various derivatives of 1,3-dioxolane (B20135) possess significant antimicrobial properties. A series of newly synthesized enantiomerically pure and racemic 1,3-dioxolanes demonstrated notable antibacterial and antifungal activity. nih.govnih.gov Biological screening revealed that most of these compounds showed significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.govnih.gov Specifically, some derivatives displayed excellent activity against S. epidermidis and potent activity against P. aeruginosa. nih.gov For instance, one compound in the series showed perfect activity against E. faecalis with a Minimum Inhibitory Concentration (MIC) value of 625 µg/mL. nih.gov However, none of the tested compounds in this particular study were active against E. coli, K. pneumoniae, or P. mirabilis. nih.gov

In terms of antifungal action, the same series of compounds, with one exception, exhibited excellent activity against Candida albicans. nih.govnih.gov Further studies have focused on the potential of synthetic compounds to modulate the efficacy of existing antibiotics, a crucial strategy for combating antimicrobial resistance. nih.gov One such study investigated a derivative of Meldrum's acid, 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione, for its ability to enhance the action of aminoglycoside antibiotics. nih.gov The study found a synergistic effect when this compound was combined with amikacin (B45834) against a multi-resistant strain of Escherichia coli. nih.gov Against a resistant Staphylococcus aureus strain, the compound showed synergism with amikacin, gentamicin, and neomycin, significantly reducing their respective MICs. nih.gov These findings highlight the potential of dioxolane-related structures not only as standalone antimicrobial agents but also as modulators of antibiotic activity. nih.gov

Table 1: Antimicrobial Activity of Selected Dioxolane Derivatives

| Compound Class | Target Microorganism | Activity/Potency (MIC) |

|---|---|---|

| Racemic 1,3-Dioxolanes | Staphylococcus aureus | 625–1250 µg/mL nih.gov |

| Racemic 1,3-Dioxolanes | Staphylococcus epidermidis | Excellent Activity nih.gov |

| Racemic 1,3-Dioxolanes | Pseudomonas aeruginosa | Perfect Activity (some derivatives) nih.gov |

| Racemic 1,3-Dioxolanes | Enterococcus faecalis | 625 µg/mL (one derivative) nih.gov |

| Racemic 1,3-Dioxolanes | Candida albicans | Excellent Activity nih.govnih.gov |

| Meldrum's Acid Derivative | Escherichia coli (multi-resistant) | Synergism with amikacin nih.gov |

| Meldrum's Acid Derivative | Staphylococcus aureus (multi-resistant) | Synergism with amikacin, gentamicin, neomycin nih.gov |

Antiviral Activity and Target Identification for Dioxolane Analogs

The dioxolane scaffold is a key component in the development of antiviral agents, particularly nucleoside analogs. nih.gov L-(-)-dioxolane-cytidine, known as (-)-OddC, was the first L-nucleoside analog to demonstrate anticancer activity and illustrates the potential of this structural class. nih.gov In the realm of antiviral research, dioxolane-based compounds have been synthesized and evaluated for activity against a range of viruses.

One area of investigation has been the inhibition of Hepatitis C Virus (HCV). A series of optically pure 1,3-dioxolane nucleoside mimics was synthesized to assess their ability to inhibit HCV RNA replication in a cell-based replicon assay. nih.gov The target for these compounds was the RNA-dependent RNA polymerase, a critical enzyme for viral replication. nih.gov However, the specific compounds described in this study did not show significant anti-HCV activity. nih.gov

Other studies have explored dioxolane derivatives against the Human Immunodeficiency Virus (HIV). nih.gov For example, chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles, which can be considered bioisosteres of nucleosides, have been evaluated for their anti-HIV-1 and anti-HIV-2 activity. nih.gov While often exhibiting moderate activity compared to reference drugs, these compounds have shown significant anti-HIV-1 activity at micromolar concentrations, suggesting the 2-amino-1,3,4-thiadiazole (B1665364) moiety is a promising group for developing antiviral agents. nih.gov

More recently, with the emergence of new viral threats, research has expanded. Derivatives of epoxybenzooxocinopyridine were tested for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov While most of the synthesized compounds were inactive, one derivative demonstrated antiviral activity comparable to a pharmaceutical drug, identifying it as a promising lead substance for further research. nih.gov The urgent need for new antiviral agents against evolving viruses like influenza and coronaviruses continues to drive the exploration of novel chemical scaffolds, including dioxolane and its derivatives. nih.gov

Cholinergic Receptor Interactions and Pharmacological Implications of Dioxolanes

Certain dioxolane derivatives have been identified as potent agonists at muscarinic acetylcholine (B1216132) receptors. wikipedia.org Acetylcholine is a primary neurotransmitter in the parasympathetic nervous system, responsible for "rest and digest" functions, and is also involved in cognitive processes in the brain. youtube.com Drugs that interact with its receptors, known as cholinergic drugs, have significant pharmacological implications. youtube.com

Specifically, (+)-cis-Dioxolane, the trivial name for L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a known muscarinic acetylcholine receptor agonist. wikipedia.org The interaction of dioxolane analogs with cholinergic receptors is highly stereoselective, meaning the spatial arrangement of atoms in the molecule dramatically influences its biological activity. acs.orgacs.org Studies on the enantiomers (mirror-image isomers) of dioxolane analogs of muscarone (B76360) have been crucial in understanding the molecular requirements for binding to and activating cholinergic receptors. acs.org This research helps to map the active site of these receptors. acs.org

The pharmacological investigation of various ligands structurally related to muscarone, including dioxolanes, has provided insights into their potential therapeutic applications. mdpi.com The M1 muscarinic receptor, in particular, is a target for treating conditions like Alzheimer's disease, as M1 agonists have been shown to play a role in modulating the disease's pathology in preclinical models. mdpi.com The development of selective M1 receptor agonists is an active area of drug discovery. mdpi.com The structural framework of dioxolanes provides a versatile template for designing such selective cholinergic ligands.

Enzyme Inhibition Studies of Dioxolane-based Molecules

Dioxolane derivatives have been investigated as inhibitors of several key enzymes, demonstrating their potential as pharmacological tools and therapeutic candidates.

A notable area of research is the inhibition of heme oxygenase (HO). nih.govnih.govacs.org Several imidazole-dioxolane compounds have been synthesized and identified as novel, potent, and isozyme-selective inhibitors of HO. nih.govacs.org These compounds are particularly selective for HO-1, the stress-induced isozyme, over HO-2, the constitutive isozyme. nih.govacs.org This selectivity is a significant finding, as these were the first compounds of their type known to exhibit this property. nih.govacs.org Further investigation into these imidazole-dioxolanes revealed that while they are potent HO inhibitors, they also inhibit other hemoprotein enzymes, such as CYP2E1 and CYP3A1/3A2. nih.gov The inhibition of CYP2E1 was found to be greater than that of CYP3A1/3A2. nih.gov However, these compounds had little to no inhibitory effect on neuronal nitric oxide synthase (NOS) or soluble guanylate cyclase (sGC). nih.gov

In another context, 2,2-dimethyl-4-imidazolidinone derivatives, which can be conceptually related to dioxolanes, were synthesized to assess their specificity as inhibitors of amino acid decarboxylases. nih.gov These compounds showed a moderate ability to inhibit the decarboxylation of L-phenylalanine, L-tyrosine, and L-histidine in vitro. nih.gov Specifically, the L-histidine derivative was more selective in inhibiting purified histidine decarboxylase from Cl. welchii compared to other derivatives. nih.gov

Table 2: Enzyme Inhibition by Dioxolane-Based Molecules

| Compound Class | Target Enzyme | Inhibition Profile |

|---|---|---|

| Imidazole-Dioxolanes | Heme Oxygenase-1 (HO-1) | Potent and selective inhibition nih.govacs.org |

| Imidazole-Dioxolanes | Heme Oxygenase-2 (HO-2) | Substantially less inhibitory potency nih.govacs.org |

| Imidazole-Dioxolanes | CYP2E1 | Potent inhibition nih.gov |

| Imidazole-Dioxolanes | CYP3A1/3A2 | Potent inhibition nih.gov |

| Imidazole-Dioxolanes | Nitric Oxide Synthase (NOS) | No alteration of activity nih.gov |

| Imidazole-Dioxolanes | Soluble Guanylate Cyclase (sGC) | No significant inhibition nih.gov |

| 2,2-Dimethyl-4-imidazolidinones | Amino Acid Decarboxylases | Moderate inhibition nih.gov |

Therapeutic Potential and Drug Discovery Research

The diverse biological activities of dioxolane derivatives make them attractive candidates for drug discovery and therapeutic development. nih.gov Their potential applications span from fighting infectious diseases to treating cancer. The synthesis of new chiral and racemic 1,3-dioxolanes has yielded compounds with significant antibacterial and antifungal activities, suggesting they could be evaluated as bioactive agents in the pharmaceutical industry. nih.gov

In oncology, the dioxolane scaffold has shown considerable promise. L-(-)-dioxolane-cytidine [(-)-OddC] was identified as the first L-nucleoside analog with anticancer activity, showing effectiveness against hepatocellular and prostate tumors, which are often difficult to treat. nih.gov This discovery highlighted how exploiting the chiral specificities of cellular enzymes can lead to the design of better anticancer drugs. nih.gov Furthermore, certain 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major obstacle to successful treatment. nih.gov These compounds can interact with P-glycoprotein (p-gp), a key protein responsible for MDR, and resensitize cancer cells to antitumor agents, with some new structures showing better effects than established modulators. nih.gov

The antiviral potential of dioxolane analogs continues to be an active area of research, with studies targeting HIV, HCV, and SARS-CoV-2. nih.govnih.govnih.gov The ability of the dioxolane ring to serve as a bioisosteric replacement for other chemical groups, such as the ribose sugar in nucleosides, provides a powerful strategy for creating novel antiviral drug candidates. nih.gov The broad spectrum of biological activities, from antimicrobial and antiviral to anticancer and enzyme inhibition, confirms that compounds containing the 1,3-dioxolane structure are important intermediates and end-products for the pharmaceutical industry. nih.gov

Computational and Theoretical Studies on 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, which in turn governs the reactivity of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine properties such as molecular orbital energies, charge distributions, and reactivity indices.

Studies on related molecules provide a template for the expected electronic characteristics of 2-Hexyl-4,5-dimethyl-1,3-dioxolane. researchgate.net For instance, calculations typically involve geometry optimization followed by the determination of electronic and thermodynamic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity, and the distribution of charges on atoms (e.g., Mulliken charges), which indicates sites susceptible to nucleophilic or electrophilic attack. researchgate.net

The reactivity of dioxolanes has been quantified through experimental and computational means. Mayr's Database of Reactivity Parameters provides data for 2-ethyl-4,5-dimethyl-1,3-dioxolane, a close structural analog. uni-muenchen.de This data includes the nucleophilicity parameter (N) and the slope parameter (sN), which characterize the molecule's behavior as a nucleophile in chemical reactions. uni-muenchen.de

| Compound | Solvent | N Parameter | sN Parameter | Source |

|---|---|---|---|---|

| 2-ethyl-4,5-dimethyl-1,3-dioxolane (anti) | Dichloromethane | -2.90 | 0.80 | uni-muenchen.de |

DFT calculations on other complex boronate esters containing a dioxolane ring have successfully used the B3LYP functional with a 6-311+G(2d,p) basis set for geometry optimization and property calculation, demonstrating the power of these methods in characterizing complex molecular structures. mdpi.com

Molecular Dynamics Simulations of Dioxolane Behavior in Various Environments

Molecular dynamics (MD) simulations offer a window into the time-evolved behavior of molecules, revealing how they interact with their surroundings and how their conformations change over time. These simulations are particularly useful for understanding the properties of dioxolanes in condensed phases, such as in solution or within complex mixtures.

For example, MD simulations of the related compound 1,4-dioxane (B91453) in aqueous solutions have been performed to calculate physical properties like density, enthalpy of mixing, and viscosity. researchgate.net These studies analyze the hydrogen bonding between dioxane and water molecules and how the solution's structure changes with concentration. researchgate.net Similarly, MD simulations have been used to investigate the effect of 1,4-dioxane on phospholipid membrane models. nih.gov Such studies reveal how the molecule orients itself within the membrane, its effect on membrane parameters like thickness and fluidity, and the free-energy profile associated with its penetration into the bilayer. nih.gov These findings are crucial for understanding the environmental and biological interactions of cyclic ethers.

Furthermore, reactive force fields like ReaxFF are used in MD simulations to model chemical reactions, such as pyrolysis. osti.govpsu.edu This approach allows for the simulation of bond breaking and formation, providing detailed insights into complex reaction networks that are inaccessible to traditional force fields. osti.govresearchgate.net

Mechanistic Pathways of Thermal Decomposition and Pyrolysis of Dioxolanes

The thermal stability and decomposition pathways of dioxolanes are of significant interest, particularly in their application as biofuels and solvents. researchgate.netacs.org Computational studies, often combining DFT calculations with experimental results, have been instrumental in mapping out these mechanisms.

Research on the gas-phase thermal decomposition of simple analogs like 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) has shown that these reactions are typically unimolecular and follow first-order kinetics. acs.org DFT calculations suggest that the decomposition proceeds through a stepwise mechanism involving a concerted, nonsynchronous four-centered cyclic transition state. acs.org A key finding is that the rate-determining step is often the polarization and subsequent cleavage of a C-O bond in the dioxolane ring. acs.org

ReaxFF molecular dynamics simulations on alkyl-substituted 1,3-dioxolanes provide further detail on high-temperature pyrolysis. osti.gov The major decomposition pathways identified include:

Initial Bond Scission : The process often begins with the cleavage of a C-O bond, forming a dioxolane radical. osti.gov

Ring Decomposition : The resulting dioxolane radical undergoes further decomposition, typically through another C-O bond scission, yielding products like 2-butene (B3427860) and a formate (B1220265) radical (HCO2), which is readily converted to stable CO2. osti.gov

Side-Chain Decomposition : Concurrently, the alkyl side-chain (such as the hexyl group) breaks down via C-C bond cleavage into smaller, stable alkenes (e.g., ethylene (B1197577), propene) and alkyl radicals. osti.gov

| Stage | Description | Key Intermediates/Products | Source |

|---|---|---|---|

| Initiation | Homolytic cleavage of a C-O bond in the dioxolane ring. | Dioxolane radical | osti.gov |

| Transition State | Formation of a concerted nonsynchronous four-centered cyclic transition state. | - | acs.org |

| Ring Fragmentation | Consecutive C-O bond scissions in the radical intermediate. | 2-Butene, Formate (HCO2), CO2 | osti.gov |

| Side-Chain Fragmentation | C-C bond cleavage of the alkyl substituent. | Smaller alkenes (ethylene, propene) and alkyl radicals | osti.gov |

These studies highlight that the molecular structure, particularly the bond dissociation energies, dictates the specific reaction pathways and the resulting product distribution. acs.org

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational chemistry is a powerful tool for predicting spectroscopic data, which serves as a crucial aid in the structural elucidation and characterization of novel compounds. researchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. github.io A standard workflow involves performing a conformational search to identify low-energy structures, followed by geometry optimization of each conformer using a DFT method (e.g., B3LYP/6-31G(d)). mdpi.comgithub.io Subsequently, NMR shielding constants are calculated for each conformer, often with higher-level functionals and basis sets (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model. mdpi.comgithub.io The final predicted spectrum is obtained by averaging the results based on the Boltzmann population of each conformer. github.io This process is invaluable for assigning signals in experimental spectra and confirming stereochemistry. researchgate.net

Mass Spectrometry: Beyond NMR, other spectroscopic properties can be predicted. For this compound, predicted collision cross-section (CCS) values are available. uni.lu CCS is a property measured by ion mobility-mass spectrometry that relates to the size and shape of an ion in the gas phase. These predicted values are useful for identifying the compound in complex mixtures. uni.lu

The following interactive table displays the predicted collision cross-section (CCS) values for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.16927 | 145.5 |

| [M+Na]+ | 209.15121 | 151.8 |

| [M-H]- | 185.15471 | 149.7 |

| [M+NH4]+ | 204.19581 | 165.0 |

| [M+K]+ | 225.12515 | 152.8 |

| [M+H-H2O]+ | 169.15925 | 140.6 |

| [M+HCOO]- | 231.16019 | 165.6 |

| [M+CH3COO]- | 245.17584 | 184.6 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

Molecular Interactions: Theoretical studies also shed light on non-covalent molecular interactions. Crystal structure predictions can reveal close intermolecular contacts, such as O···H or C···O interactions, that dictate packing in the solid state. nih.gov MD simulations, as mentioned previously, can quantify interactions like hydrogen bonding with solvent molecules. researchgate.net

Future Research Trajectories and Emerging Applications of 2 Hexyl 4,5 Dimethyl 1,3 Dioxolane

Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. Future research will undoubtedly focus on developing sustainable and eco-friendly routes to synthesize 2-Hexyl-4,5-dimethyl-1,3-dioxolane, moving away from traditional methods that often rely on harsh catalysts and environmentally harmful solvents like benzene. acs.orgacs.org

Key research directions include:

Catalyst Development: There is a strong trend towards using solid acid catalysts such as clays, zeolites, silica (B1680970) gel, and alumina (B75360), which can be easily recovered and reused, minimizing waste. researchgate.netresearchgate.net Research into bismuth triflate-catalyzed reactions also points towards the use of less toxic and non-corrosive metal catalysts. researchgate.net For the synthesis of this compound, this would involve the catalytic condensation of 2,3-butanediol (B46004) with heptanal (B48729).

Solvent-Free and Alternative Media: Microwave-assisted, solvent-free synthesis has proven to be a rapid and efficient method for producing dioxolanes, offering significantly higher yields in shorter reaction times compared to conventional heating. acs.orgacs.org Additionally, the use of certain dioxolanes themselves as biobased reaction media represents a novel "green solvent" approach. rsc.org

Bio-based Feedstocks and Chemoenzymatic Cascades: A significant leap forward involves the synthesis of dioxolanes from renewable resources. Research has demonstrated the production of diols from biomass via enzymatic cascades, which are then converted to dioxolanes through chemocatalysis. nih.gov An advanced concept is the use of biomass, CO2 as a C1 source, and molecular hydrogen to create highly sustainable synthesis pathways. nih.gov This suggests a future where the precursors to this compound could be derived from biological sources rather than petrochemicals.

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., p-toluenesulfonic acid) chemicalbook.comacs.org | Heterogeneous solid acids (clays, zeolites), non-toxic metal catalysts (e.g., Bismuth Triflate) researchgate.netresearchgate.net | Catalyst reusability, reduced corrosion, lower toxicity. |

| Solvent | Benzene or Toluene (B28343) with Dean-Stark apparatus acs.org | Solvent-free conditions or bio-based solvents acs.orgrsc.org | Eliminates hazardous waste, reduces process complexity. |

| Energy Source | Conventional reflux heating (often for extended periods) acs.org | Focused microwave irradiation acs.orgacs.org | Drastically reduced reaction times, improved energy efficiency. |

| Feedstock | Petroleum-derived aldehydes and diols | Bio-derived diols, CO2 as a carbon source nih.govmdpi.com | Reduced carbon footprint, use of renewable resources. |

Advanced Analytical and Spectroscopic Characterization Techniques

As dioxolane structures become more complex and their applications more specialized, the need for advanced analytical and characterization techniques becomes paramount. Future research on this compound will employ a suite of sophisticated methods to elucidate its structural, electronic, and thermodynamic properties with high precision.